![molecular formula C8H11ClN2O B2979869 2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one CAS No. 1379191-35-1](/img/structure/B2979869.png)
2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, the synthesis of “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one” involves the nucleophilic substitution of “2-chloro-1-(1-chlorocyclopropyl)ethanone” and "1,2,4-triazole" . The reaction conditions can be optimized to afford the desired N-alkylated material in near-quantitative yield .Scientific Research Applications
Computational Studies on Imidazole Derivatives
Erdogan and Erdoğan (2019) conducted a computational study investigating the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanones. They utilized Density Functional Theory (DFT) calculations to explore the chemical reactions, including single-point energy calculations, geometry optimizations, and molecular electrostatic potential map calculations. This research aids in understanding the reactivity and potential applications of imidazole derivatives in chemical synthesis (Erdogan & Erdoğan, 2019).
Enantioselectivity and Inhibition Studies
Khodarahmi et al. (1998) explored the enantioselectivity of 1-(benzofuran-2-yl)-1-(1H-imidazol-1-yl) alkanes as inhibitors of P450 AROM, providing insights into the stereochemical preferences of these compounds and their potential as enzyme inhibitors. Their study highlights the importance of structural variations in modulating the biological activity of imidazole derivatives (Khodarahmi et al., 1998).
X-ray and DFT Calculated Structures
Şahin et al. (2014) determined the crystal and molecular structures of two new compounds derived from 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one. Their work, involving single-crystal X-ray diffraction and DFT calculations, provides valuable data on the geometric and electronic properties of these compounds, contributing to the field of crystallography and material science (Şahin et al., 2014).
N-Heterocyclic Carbenes in Catalysis
Grasa, Kissling, and Nolan (2002) demonstrated the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification between esters and alcohols. This study emphasizes the versatility of imidazole derivatives as catalysts in organic synthesis, showing their potential to mediate acylation reactions at low catalyst loadings and room temperature (Grasa, Kissling, & Nolan, 2002).
Protic Hydroxylic Ionic Liquids
Shevchenko et al. (2017) synthesized 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with nitrogenous centers of variable basicity, and studied its properties as a hydroxylic ionic liquid. Their findings contribute to the development of new ionic liquids with enhanced physicochemical properties, suitable for various applications in green chemistry (Shevchenko et al., 2017).
Safety and Hazards
Future Directions
The future directions for research on “2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. As with any chemical compound, it is also important to thoroughly investigate its safety and hazards .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are often used in the development of new drugs .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-chloro-1-(1-propan-2-ylimidazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)11-4-3-10-8(11)7(12)5-9/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQZONRFAPBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one |
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